![molecular formula C16H15N5O3 B2974903 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide CAS No. 305353-54-2](/img/structure/B2974903.png)
2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide
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Overview
Description
Scientific Research Applications
Antibacterial Activity
The compound has been studied for its antibacterial properties . It has shown high activity against Escherichia coli , a gram-negative bacteria, at certain concentrations . This suggests its potential use in developing new antibacterial agents that could be effective against resistant strains of bacteria.
Synthesis of Thiazolidine Derivatives
It serves as a precursor in the synthesis of thiazolidine derivatives . These derivatives are synthesized through a reaction with ethylchloroacetate followed by thiosemicarbazide . Thiazolidine compounds have various applications, including medicinal chemistry and as building blocks for more complex chemical structures.
Heterocyclic Chemistry
The compound is involved in the creation of heterocycles when fused to 1,2,3-triazoles. These heterocycles have been obtained through various synthetic routes and have applications in medicinal chemistry, such as c-Met inhibition and GABAA modulating activity . They are also used as fluorescent probes and structural units in polymers.
Development of Fluorescent Probes
Due to its structural properties, the compound can be used to develop fluorescent probes . These probes are valuable tools in biochemical and medical research for studying biological processes, cellular structures, and for diagnosing diseases .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are explored for their potential to inhibit certain enzymes or receptors, such as the c-Met receptor, which is implicated in various types of cancer . This could lead to the development of targeted cancer therapies.
Environmental Chemistry
The compound’s synthesis methods are noted for being environmentally benign . This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing and processing .
Future Directions
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-24-15-8-11(6-7-14(15)22)9-17-19-16(23)10-21-13-5-3-2-4-12(13)18-20-21/h2-9,22H,10H2,1H3,(H,19,23)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZMFVKPWKMHBB-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide |
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